N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dimethylphenyl group with a chromenyl moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromenyl Moiety: This step often starts with the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to form the chromenyl structure.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where the chromenyl intermediate reacts with 2,6-dimethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves the coupling of the chromenyl and dimethylphenyl intermediates using a suitable base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(4-oxo-4H-chromen-5-yl)oxy]acetamide
- N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide stands out due to its unique combination of a dimethylphenyl group and a chromenyl moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-16-12-21(30-15-23(28)27-26-17(2)8-7-9-18(26)3)25-20(19-10-5-4-6-11-19)14-24(29)31-22(25)13-16/h4-14H,15H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMFCEJYTIJQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.